molecular formula C20H28N2 B1605525 4,4'-Bis(dibutylamino)biphenyl CAS No. 5324-31-2

4,4'-Bis(dibutylamino)biphenyl

Cat. No.: B1605525
CAS No.: 5324-31-2
M. Wt: 296.4 g/mol
InChI Key: XOOFDEBQVMSCPF-UHFFFAOYSA-N
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Description

4,4’-Bis(dibutylamino)biphenyl is an organic compound that belongs to the class of biphenyl derivatives. It is characterized by the presence of two dibutylamino groups attached to the biphenyl core. This compound is known for its unique electronic properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Bis(dibutylamino)biphenyl typically involves the following steps:

    Starting Materials: The synthesis begins with biphenyl and dibutylamine as the primary reactants.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any unwanted side reactions.

    Purification: The product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of 4,4’-Bis(dibutylamino)biphenyl may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions: 4,4’-Bis(dibutylamino)biphenyl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The dibutylamino groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the biphenyl core.

Scientific Research Applications

4,4’-Bis(dibutylamino)biphenyl has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound’s unique electronic properties make it useful in the development of biosensors and imaging agents.

    Industry: The compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which 4,4’-Bis(dibutylamino)biphenyl exerts its effects is primarily related to its electronic properties. The dibutylamino groups enhance the electron-donating ability of the biphenyl core, making it an effective electron donor in various chemical reactions. This property is exploited in applications such as organic electronics and catalysis.

Molecular Targets and Pathways: The compound interacts with various molecular targets, including enzymes and receptors, through its electron-donating properties. These interactions can modulate biochemical pathways and influence cellular processes.

Comparison with Similar Compounds

    4,4’-Bis(dimethylamino)biphenyl: Similar in structure but with dimethylamino groups instead of dibutylamino groups.

    4,4’-Bis(diethylamino)biphenyl: Contains diethylamino groups, offering different electronic properties.

    4,4’-Bis(diphenylamino)biphenyl: Features diphenylamino groups, which can affect its reactivity and applications.

Uniqueness: 4,4’-Bis(dibutylamino)biphenyl is unique due to the presence of dibutylamino groups, which provide distinct electronic properties compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and advanced materials.

Properties

IUPAC Name

N-butyl-4-[4-(butylamino)phenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2/c1-3-5-15-21-19-11-7-17(8-12-19)18-9-13-20(14-10-18)22-16-6-4-2/h7-14,21-22H,3-6,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOOFDEBQVMSCPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=CC=C(C=C1)C2=CC=C(C=C2)NCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20967787
Record name N~4~,N~4'~-Dibutyl[1,1'-biphenyl]-4,4'-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20967787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5324-31-2
Record name NSC2673
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2673
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N~4~,N~4'~-Dibutyl[1,1'-biphenyl]-4,4'-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20967787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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